[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate
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Overview
Description
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids, which are essential components of cellular structures and signaling pathways .
Preparation Methods
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate can be produced through various methods, including chemical, enzymatic, chemoenzymatic, and fermentative processes. One common method involves the chemical synthesis of uridine diphosphate-N-acetylglucosamine in five steps, yielding an overall efficiency of 15% . Enzymatic synthesis involves the use of N-acetyl-glucosamine-1-phosphate and uridine triphosphate, achieving a 60% yield . Industrial production often employs whole-cell catalysis using Saccharomyces cerevisiae, optimizing conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels to enhance yield and efficiency .
Chemical Reactions Analysis
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate undergoes various chemical reactions, including glycosylation, where it acts as a donor of N-acetylglucosamine residues. This compound is involved in intracellular signaling and the formation of nuclear pores. Common reagents used in these reactions include uridine triphosphate and N-acetyl-glucosamine-1-phosphate . The major products formed from these reactions are glycosaminoglycans, proteoglycans, and glycolipids .
Scientific Research Applications
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate has extensive applications in scientific research. In chemistry, it is used in the synthesis of complex carbohydrates and glycoproteins. In biology, it plays a role in cellular signaling and the regulation of metabolic pathways. In medicine, it is involved in the development of pharmaceuticals targeting glycosylation processes. Industrially, it is used in the production of biopolymers and functional materials .
Mechanism of Action
The mechanism of action of uridine diphosphate-N-acetylglucosamine involves its role as a substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to various substrates. This process is essential for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. The molecular targets include glycosyltransferases and other enzymes involved in glycosylation pathways .
Comparison with Similar Compounds
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate is similar to other nucleotide sugars such as uridine diphosphate-glucose and uridine diphosphate-galactose. it is unique in its role as a donor of N-acetylglucosamine residues, which are critical for the biosynthesis of glycosaminoglycans and other complex carbohydrates. Similar compounds include uridine diphosphate-glucose, uridine diphosphate-galactose, and uridine diphosphate-glucuronic acid .
Properties
CAS No. |
528-04-1 |
---|---|
Molecular Formula |
C17H27N3O17P2 |
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
LFTYTUAZOPRMMI-CFRASDGPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
physical_description |
Solid |
Synonyms |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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